Prostanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

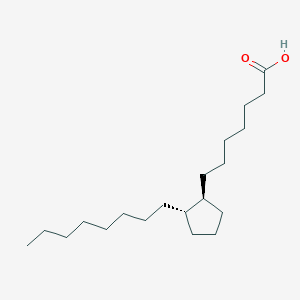

Prostanoic acid is a carbocyclic fatty acid composed of heptanoic acid having a (1S,2S)-2-octylcyclopentyl substituent at position 7. It is a saturated fatty acid, a carbocyclic fatty acid and a long-chain fatty acid.

科学的研究の応用

Physiological Roles

Prostanoic acid and its derivatives, particularly prostaglandins, have been shown to exert a wide range of physiological effects:

- Vasodilation and Blood Pressure Regulation : Prostaglandins such as PGE2 and PGI2 are known to induce vasodilation, thus playing a role in lowering blood pressure and increasing blood flow to various organs. For example, intravenous administration of PGA2 has been demonstrated to significantly reduce blood pressure while increasing cardiac output in animal models .

- Inflammatory Responses : Prostanoids are key mediators in inflammatory processes. They are produced in response to tissue injury and infection, leading to increased vascular permeability and leukocyte infiltration . Nonsteroidal anti-inflammatory drugs (NSAIDs), which inhibit cyclooxygenase enzymes, underscore the pro-inflammatory roles of prostanoids by preventing their synthesis .

- Gastrointestinal Function : Prostaglandins play a protective role in the gastrointestinal tract by inhibiting gastric acid secretion and promoting mucus production. This action helps maintain the integrity of the gastric mucosa .

Pharmacological Applications

The therapeutic potential of this compound is significant, particularly in managing various medical conditions:

- Anti-Inflammatory Agents : Due to their role in inflammation, prostaglandins are targeted for therapeutic interventions. Selective COX-2 inhibitors have been developed to mitigate pain and inflammation without the gastrointestinal side effects associated with traditional NSAIDs .

- Ocular Hypertension Treatment : Synthetic analogs of this compound, such as Bimatoprost, are used as hypotensive agents for treating glaucoma and ocular hypertension. These compounds work by increasing aqueous humor outflow, thereby reducing intraocular pressure .

- Cardiovascular Health : Prostanoids like prostacyclin (PGI2) have been explored for their potential benefits in cardiovascular health due to their vasodilatory effects and ability to inhibit platelet aggregation. This makes them candidates for treating conditions such as pulmonary arterial hypertension .

Case Studies and Research Findings

Numerous studies have highlighted the diverse applications of this compound:

- Platelet Aggregation Inhibition : A study on 13-azathis compound demonstrated its effectiveness as a specific antagonist of human platelet aggregation induced by arachidonic acid. This compound inhibited serotonin release without affecting thromboxane synthesis, indicating its potential as an antithrombotic agent .

- Inflammation Modulation : Research has shown that prostaglandin D2 plays a significant role in allergic responses, particularly in asthma. Antagonists targeting DP receptors have been suggested as potential treatments for airway inflammation .

- Cancer Therapy : The chlorinated derivatives of this compound, known as punaglandins, exhibit anti-inflammatory and antitumor properties by inhibiting the ubiquitin-proteasome pathway. Their unique structure offers new avenues for cancer chemotherapy development .

Summary Table of Applications

| Application Area | Description | Key Compounds |

|---|---|---|

| Vasodilation | Induces vasodilation and lowers blood pressure | PGA2 |

| Anti-inflammatory Therapy | Targets inflammatory processes; selective COX-2 inhibitors reduce pain without GI side effects | PGE2, PGI2 |

| Ocular Hypertension Treatment | Increases aqueous humor outflow; reduces intraocular pressure | Bimatoprost |

| Platelet Aggregation Inhibition | Specific antagonism of platelet aggregation; potential antithrombotic agent | 13-azathis compound |

| Cancer Therapy | Exhibits anti-inflammatory and antitumor activity; inhibits ubiquitin-proteasome pathway | Punaglandins |

化学反応の分析

Synthetic Routes to Prostanoic Acid

This compound is synthesized via multi-step organic reactions. Key methods include:

From Limonene

A 1986 protocol (Kyushu University) uses limonene as a precursor:

-

Epoxidation : Limonene undergoes epoxidation to form limonene oxide.

-

Ring-Opening : Acid-catalyzed ring-opening yields a diol intermediate.

-

Oxidation and Cyclization : Sequential oxidation and cyclization steps generate the cyclopentane core .

From 1-Formylcyclopentene

A French group (1975) reported:

-

Aldol Condensation : 1-Formylcyclopentene reacts with heptanoic acid derivatives.

-

Hydrogenation : Catalytic hydrogenation reduces double bonds to form the saturated cyclopentane ring .

Table 1: Synthetic Routes and Yields

| Starting Material | Steps | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Limonene | 3 | Epoxidation, acid, Pt/H₂ | 77% | |

| 1-Formylcyclopentene | 2 | Aldol condensation, H₂ | 78% |

Cyclooxygenase (COX) Catalysis

-

Substrate : Arachidonic acid (AA), a 20-carbon ω-6 fatty acid .

-

Reaction : COX-1/COX-2 oxidizes AA to prostaglandin endoperoxides (PGG₂/PGH₂) .

Downstream Isomerization

PGH₂ is enzymatically converted into bioactive prostanoids:

Hydrolysis of Unstable Intermediates

-

Thromboxane A₂ (TXA₂) : Hydrolyzes within 30 sec to thromboxane B₂ (TXB₂) .

-

Prostacyclin (PGI₂) : Rapidly hydrolyzes to 6-keto-PGF₁α at pH < 8.0 .

Free Radical-Mediated Isomerization

-

Isoprostanes : Formed via non-enzymatic peroxidation of AA, yielding isomers with bioactivity distinct from COX-derived prostanoids .

Table 2: Non-Enzymatic Degradation Products

| Prostanoid | Degradation Product | Half-Life | Biological Impact |

|---|---|---|---|

| TXA₂ | TXB₂ | 30 sec | Inactive metabolite |

| PGI₂ | 6-keto-PGF₁α | <1 min | Vasodilation marker |

| PGH₂ | Levuglandins | N/A | Protein crosslinking |

Esterification and Amidation

-

Prostamides : Formed via COX-2-catalyzed amidation of endocannabinoids (e.g., anandamide) .

-

Glycerol Esters : PGE₂-glycerol ester activates calcium signaling in macrophages .

Aldehyde Derivatives

-

Levuglandins (LGs) : Generated from PGH₂ rearrangement, forming protein adducts implicated in atherosclerosis .

Catabolic Pathways

Prostanoids undergo oxidative degradation:

-

15-Hydroxyprostaglandin Dehydrogenase (15-OH-PGDH) : Oxidizes the 15-hydroxyl group to a ketone .

-

13,14-Reductase : Reduces the Δ¹³ double bond, yielding dihydro metabolites .

-

β-Oxidation : Shortens the carboxyl side chain, producing urinary metabolites like tetranor-PGEM .

Key Research Findings

-

Stereospecificity : COX abstracts the 13-pro-S hydrogen from AA, ensuring enantioselective product formation .

-

COX-2 Selectivity : Preferentially couples with prostacyclin synthase, enhancing PGI₂ production in endothelial cells .

-

Pharmacological Targets : COX inhibitors (NSAIDs) block prostanoid synthesis, reducing inflammation and pain .

特性

CAS番号 |

25151-81-9 |

|---|---|

分子式 |

C20H38O2 |

分子量 |

310.5 g/mol |

IUPAC名 |

7-[(1S,2S)-2-octylcyclopentyl]heptanoic acid |

InChI |

InChI=1S/C20H38O2/c1-2-3-4-5-6-9-13-18-15-12-16-19(18)14-10-7-8-11-17-20(21)22/h18-19H,2-17H2,1H3,(H,21,22)/t18-,19-/m0/s1 |

InChIキー |

WGJJROVFWIXTPA-OALUTQOASA-N |

SMILES |

CCCCCCCCC1CCCC1CCCCCCC(=O)O |

異性体SMILES |

CCCCCCCC[C@H]1CCC[C@@H]1CCCCCCC(=O)O |

正規SMILES |

CCCCCCCCC1CCCC1CCCCCCC(=O)O |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。